2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Description
2-Chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzene ring, a chlorine substituent at the ortho position, and a methoxy group at the meta position of the aniline moiety. Computational studies on similar compounds (e.g., N-acetyl-N-(2-methoxyphenyl)-4-nitrobenzamide) suggest that the amide and aryl planes are roughly perpendicular, a structural feature that may impact solubility and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-10-12(5-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-7-6-13(23(26)27)11-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCPIGIIGIRHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Oxopiperidinyl Intermediate: This step involves the reaction of a suitable piperidine derivative with an oxidizing agent to form the oxopiperidinyl group.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Nitrobenzamide Moiety: This step involves the nitration of a suitable benzamide derivative using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-chloro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of 2-chloro-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-4-aminobenzamide.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis Building Block: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules with desired properties.
- Reagent in Organic Reactions: Its unique functional groups allow it to act as a reagent in various organic reactions, facilitating the development of new synthetic pathways.
2. Biology
- Biological Activity Studies: Research has shown that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities make it a candidate for further investigation in pharmaceutical research.
- Mechanistic Studies: The compound's structure allows for studies on its interaction with biological targets, aiding in understanding mechanisms of action.
3. Medicine
- Therapeutic Potential: Ongoing investigations focus on the compound's potential as a therapeutic agent for various diseases, particularly due to its anticancer and anti-inflammatory properties.
- Drug Development: The compound is being explored for its role in drug formulation, targeting specific pathways involved in disease progression.
4. Industry
- Material Development: Due to its unique chemical properties, this compound is being evaluated for applications in developing new materials, such as polymers and coatings that require specific functional characteristics.
Case Studies
Several studies have documented the biological effects and potential applications of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide:
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Assess cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |
| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous benzamide derivatives:
Spectroscopic and Computational Insights
- Rotational Barriers : Electron correlation effects in similar compounds suggest that substituents like methoxy or nitro groups influence rotational freedom around the amide bond, affecting conformational stability .
Biological Activity
2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide (CAS Number: 941978-83-2) is a complex organic compound characterized by a unique molecular structure that includes a benzamide core with various substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN3O5, with a molecular weight of approximately 403.82 g/mol. The structure features a chloro group, a methoxy group, and a nitro group attached to the benzamide framework, which may influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 941978-83-2 |
| Molecular Formula | C19H18ClN3O5 |
| Molecular Weight | 403.82 g/mol |
| SMILES | COc1cc(ccc1N1CCCCC1=O)NC(=O)c1ccc(cc1Cl)N+[O-] |
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related benzamide derivatives have shown promising results in reducing inflammation in animal models, such as the carrageenan-induced rat paw edema model. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound may also possess similar activities .
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies focusing on its cytotoxic effects against cancer cell lines. For example, derivatives with similar structural motifs have demonstrated significant inhibitory effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for some related compounds were found to be comparable to standard chemotherapeutic agents like 5-Fluorouracil and Tamoxifen . The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
Preliminary studies suggest that compounds within the same chemical class may exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The nitro group in the structure is often associated with enhanced antibacterial activity, making it a candidate for further investigation in antimicrobial research .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Characterization : A study synthesized various oxadiazole derivatives that exhibited significant anti-inflammatory activity. These derivatives were characterized using spectroscopic methods, confirming their structures before biological testing .
- Anticancer Screening : In vitro assays demonstrated that certain derivatives showed enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of conventional drugs. This highlights their potential as lead compounds for further development in cancer therapy.
- Antimicrobial Testing : Compounds similar to this benzamide were tested against multiple bacterial strains, showing promising results in inhibiting bacterial growth, which supports their potential use in treating infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide, and how can reaction yields be improved?
- Methodology : The compound’s synthesis likely involves coupling a nitrobenzoyl chloride derivative (e.g., 4-nitrobenzoyl chloride) with a substituted aniline precursor. For similar amides, activation reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to form stable amide bonds under low-temperature conditions (-50°C) to minimize side reactions . Yield optimization requires stoichiometric control, inert atmosphere (N₂/Ar), and purification via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for nitro groups) and piperidinone signals (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the nitro and chloro substituents .
- HPLC-PDA : Monitor purity (>98%) using C18 columns with acetonitrile/water mobile phases .
Q. How does pH influence the compound’s stability and fluorescence properties in aqueous solutions?
- Methodology : Conduct spectrofluorometric studies across pH 2–10 (adjusted with 0.1 M HCl/NaOH). Similar nitrobenzamides exhibit fluorescence quenching at acidic pH due to protonation of the nitro group, while alkaline conditions may destabilize the amide bond . Use phosphate buffers to maintain ionic strength and avoid metal contamination.
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate interactions with active sites using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories in explicit solvent models (TIP3P water) .
- Pharmacophore Modeling : Identify critical features (e.g., nitro group as a hydrogen bond acceptor) using software like Schrödinger’s Phase .
Q. How do structural modifications (e.g., replacing 2-oxopiperidinyl with morpholino groups) affect bioactivity?
- Methodology : Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels). For example, replacing piperidinone with morpholine in related amides reduces steric hindrance, enhancing target engagement . SAR studies should include logP calculations (via HPLC) and solubility profiling .
Q. What experimental and computational approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) across studies .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., 10-dose IC₅₀ with 3 replicates) .
- QSAR Modeling : Corrogate structural descriptors (e.g., Hammett σ for nitro groups) with bioactivity to identify outliers .
Q. How can the compound’s metabolic stability be assessed in preclinical models?
- Methodology :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Metabolite ID : HRMS/MS (Orbitrap) to detect hydroxylation or demethylation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
